molecular formula C7H13NO2 B14056530 (1R)-2-amino-1-methylcyclopentane-1-carboxylic acid

(1R)-2-amino-1-methylcyclopentane-1-carboxylic acid

Cat. No.: B14056530
M. Wt: 143.18 g/mol
InChI Key: XAKRNSMEFCXCML-NQPNHJOESA-N
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Description

cis-2-Amino-1-methyl-cyclopentanecarboxylic acid: is an organic compound with the molecular formula C6H11NO2 It is a derivative of cyclopentane, featuring an amino group and a carboxylic acid group attached to the cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for cis-2-Amino-1-methyl-cyclopentanecarboxylic acid typically involve large-scale synthesis using the above-mentioned routes, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Substitution reactions can occur at the amino group or the carboxylic acid group, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, acylating agents.

Major Products:

    Oxidation: Conversion to corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or acylated derivatives.

Mechanism of Action

The mechanism by which cis-2-Amino-1-methyl-cyclopentanecarboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The amino and carboxylic acid groups allow it to participate in hydrogen bonding and electrostatic interactions, influencing its reactivity and binding affinity with various biological molecules .

Comparison with Similar Compounds

Uniqueness:

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

(1R)-2-amino-1-methylcyclopentane-1-carboxylic acid

InChI

InChI=1S/C7H13NO2/c1-7(6(9)10)4-2-3-5(7)8/h5H,2-4,8H2,1H3,(H,9,10)/t5?,7-/m1/s1

InChI Key

XAKRNSMEFCXCML-NQPNHJOESA-N

Isomeric SMILES

C[C@]1(CCCC1N)C(=O)O

Canonical SMILES

CC1(CCCC1N)C(=O)O

Origin of Product

United States

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